molecular formula C15H19N3O4 B1405631 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid CAS No. 1427461-04-8

1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid

Cat. No.: B1405631
CAS No.: 1427461-04-8
M. Wt: 305.33 g/mol
InChI Key: SXLSHXGYRKRZHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid is a synthetic organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound features a benzimidazole core with a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functional group, making it a versatile intermediate in organic synthesis.

Scientific Research Applications

1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid has several scientific research applications:

Future Directions

The future directions for the use of this compound could include further exploration of its potential as a building block in the synthesis of various bioactive compounds. Its use in the synthesis of glucosamine synthase inhibitors and a myosin kinase inhibitor suggests potential applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, benzimidazole derivatives are known to inhibit certain enzymes involved in DNA replication and repair, making them potential candidates for anticancer therapies . The compound’s interaction with these enzymes often involves binding to the active site, thereby blocking the enzyme’s activity and preventing the progression of the biochemical pathway.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can inhibit the proliferation of cancer cells by interfering with the signaling pathways that regulate cell growth and division . Additionally, it can alter gene expression patterns, leading to changes in the production of proteins that are crucial for cell survival and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes or receptors, and modulate their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional activity of target genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as prolonged inhibition of cell proliferation or altered metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as inhibiting tumor growth or reducing inflammation . At higher doses, it can cause toxic or adverse effects, including damage to healthy tissues or organs. Understanding the dosage-dependent effects of the compound is crucial for determining its therapeutic window and ensuring its safe use in clinical applications.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . For example, the compound can inhibit enzymes involved in nucleotide synthesis, leading to a decrease in the availability of nucleotides for DNA replication and repair. This inhibition can have downstream effects on cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . These molecules facilitate the compound’s movement across cellular membranes and its accumulation in target tissues. The compound’s distribution can influence its efficacy and toxicity, as it needs to reach the intended site of action to exert its effects.

Subcellular Localization

The subcellular localization of this compound is an important factor that affects its activity and function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For instance, it may localize to the nucleus to interact with DNA or transcription factors, or it may accumulate in the cytoplasm to modulate enzyme activity. The precise localization of the compound can determine its specific effects on cellular processes.

Preparation Methods

The synthesis of 1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 1H-benzimidazole and tert-butyl carbamate.

    Protection of Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base like triethylamine.

    Formation of the Benzimidazole Core: The protected amino group is then introduced to the benzimidazole core through a series of condensation reactions.

Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid undergoes various chemical reactions:

Comparison with Similar Compounds

1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid can be compared with other benzimidazole derivatives:

Properties

IUPAC Name

1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]benzimidazole-5-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O4/c1-15(2,3)22-14(21)16-6-7-18-9-17-11-8-10(13(19)20)4-5-12(11)18/h4-5,8-9H,6-7H2,1-3H3,(H,16,21)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXLSHXGYRKRZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCN1C=NC2=C1C=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid
Reactant of Route 2
Reactant of Route 2
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid
Reactant of Route 3
Reactant of Route 3
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid
Reactant of Route 4
Reactant of Route 4
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid
Reactant of Route 6
Reactant of Route 6
1-{2-[(tert-Butoxycarbonyl)amino]ethyl}-1H-benzimidazole-5-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.